Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

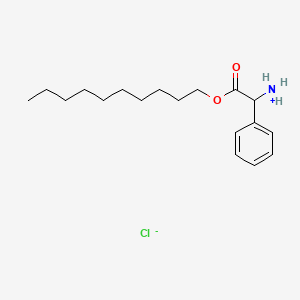

Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- is an organic compound that belongs to the class of esters. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a phenyl group, and the carboxyl group is esterified with a decyl group. The compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- can be achieved through several methods:

Strecker Synthesis: This method involves the reaction of benzaldehyde with ammonium chloride and potassium cyanide to form 2-phenylglycine.

Reductive Amination: Another method involves the reductive amination of phenylglyoxylic acid with decanol in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Strecker synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- undergoes several types of chemical reactions:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-phenylglycine and decanol.

Oxidation: The phenyl group can undergo oxidation reactions to form various oxidized derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products

Hydrolysis: 2-phenylglycine and decanol.

Oxidation: Various oxidized derivatives of the phenyl group.

Substitution: Substituted derivatives of the amino group.

Wissenschaftliche Forschungsanwendungen

Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylglycine: Similar in structure but lacks the decyl ester group.

Glycine Methyl Ester Hydrochloride: Similar ester structure but with a methyl group instead of a decyl group.

Uniqueness

Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- is unique due to its combination of a phenyl group and a decyl ester group, which imparts distinct chemical and biological properties compared to its analogs .

Biologische Aktivität

Glycine, 2-phenyl-, decyl ester, hydrochloride (commonly referred to as D,L-2-phenylglycine decyl ester hydrochloride) is a compound that has garnered attention due to its unique structural properties and potential biological activities. The presence of the decyl chain enhances its lipophilicity, which can influence its interactions with biological membranes and its overall pharmacological profile.

The biological activity of D,L-2-phenylglycine decyl ester hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active phenylglycine moiety that may inhibit enzyme activity or modulate receptor functions. This interaction can lead to various biological effects including antimicrobial activity and potential therapeutic applications in drug synthesis.

Antimicrobial Properties

Research has shown that phenolic derivatives exhibit significant antimicrobial properties. For instance, compounds similar to D,L-2-phenylglycine have been reported to induce cell lysis in various bacteria by disrupting their membrane integrity. Studies indicate that phenolic compounds can lead to potassium ion efflux from microbial cells, resulting in cell death .

Comparative Antimicrobial Activity

| Compound | Target Organisms | Effective Concentration (µg/mL) | Mechanism of Action |

|---|---|---|---|

| D,L-2-Phenylglycine Decyl Ester | E. coli, S. aureus | 320 | Membrane disruption and ion efflux |

| Phenol | B. subtilis, P. aeruginosa | 4.15 - 8.3 | Protein denaturation and metabolic inhibition |

| Benzyl Alcohol | C. albicans | 28.8 | pH-dependent membrane uncoupling |

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial efficacy of various phenolic compounds found that D,L-2-phenylglycine decyl ester exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of the bacterial cell membrane leading to increased permeability and eventual cell death.

- Therapeutic Potential : In another study focused on drug synthesis, researchers explored the use of D,L-2-phenylglycine derivatives as precursors for developing novel antibiotics. The lipophilicity of the decyl chain was found to enhance the absorption and bioavailability of the resulting compounds in biological systems.

Radical Scavenging Activity

The radical scavenging capacity of glycine derivatives has also been studied extensively. Compounds containing phenolic structures are known for their antioxidant properties, which can protect cells from oxidative stress . The radical scavenging activity is often measured using assays like DPPH and ABTS.

Radical Scavenging Activity Comparison

| Compound | IC50 Value (µg/mL) |

|---|---|

| D,L-2-Phenylglycine Decyl Ester | 2.08 |

| L-DOPA Derivatives | 21.19 |

| Other Amino Acid Derivatives | Varies |

Eigenschaften

CAS-Nummer |

78265-97-1 |

|---|---|

Molekularformel |

C18H30ClNO2 |

Molekulargewicht |

327.9 g/mol |

IUPAC-Name |

(2-decoxy-2-oxo-1-phenylethyl)azanium;chloride |

InChI |

InChI=1S/C18H29NO2.ClH/c1-2-3-4-5-6-7-8-12-15-21-18(20)17(19)16-13-10-9-11-14-16;/h9-11,13-14,17H,2-8,12,15,19H2,1H3;1H |

InChI-Schlüssel |

XUGRTMBNSJFIEP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.